molecular formula C19H19FN4O4 B2597320 7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid CAS No. 2379995-76-1

7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Cat. No.: B2597320
CAS No.: 2379995-76-1
M. Wt: 386.383
InChI Key: GXRQBUGNMUOWRV-UHFFFAOYSA-N
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Description

7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid is a synthetic compound belonging to the quinolone class of antibiotics. This compound is characterized by its complex structure, which includes a quinoline core, a piperazine ring, and a cyanoacetyl group. It is known for its potent antibacterial properties, particularly against Gram-negative bacteria.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid plays a significant role in biochemical reactions, particularly in its interaction with bacterial enzymes and proteins. This compound has been shown to inhibit DNA gyrase and DNA topoisomerase IV, which are crucial enzymes for bacterial DNA replication . By inhibiting these enzymes, the compound effectively prevents bacterial growth and proliferation. Additionally, it interacts with efflux transporters such as NorA in Staphylococcus aureus and Lde in Listeria monocytogenes, which can affect its accumulation and efficacy within bacterial cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In macrophages, the compound accumulates significantly, which enhances its intracellular activity against bacteria such as Staphylococcus aureus and Listeria monocytogenes . This accumulation is partly due to its interaction with efflux transporters like Mrp4, which can influence its cellular distribution and efficacy . The compound also affects cell signaling pathways and gene expression, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects primarily through the inhibition of DNA gyrase and DNA topoisomerase IV . These enzymes are essential for the supercoiling and uncoiling of bacterial DNA, which is necessary for replication and transcription. By binding to these enzymes, the compound prevents the proper functioning of the bacterial DNA replication machinery, leading to cell death . Additionally, the compound’s interaction with efflux transporters can modulate its intracellular concentration and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as degradation and interaction with other biomolecules . Long-term studies have shown that the compound maintains its antibacterial activity over extended periods, although its efficacy may decrease due to the development of resistance or changes in cellular function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits potent antibacterial activity with minimal adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These threshold effects highlight the importance of optimizing the dosage to achieve maximum therapeutic benefit while minimizing potential toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to its biotransformation and elimination . The compound is metabolized by liver enzymes, including cytochrome P450 isoforms, which can affect its pharmacokinetics and bioavailability . Additionally, the compound’s interaction with efflux transporters can influence its distribution and excretion .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is known to interact with efflux transporters such as Mrp4, which can affect its intracellular concentration and localization . This interaction can influence the compound’s accumulation in specific tissues and its overall therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound is primarily localized in the soluble fraction of cells, which allows it to interact with its target enzymes and exert its antibacterial effects . Additionally, the compound’s localization can be influenced by post-translational modifications and targeting signals that direct it to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid typically involves multiple steps:

    Formation of the Quinolone Core: The quinolone core is synthesized through a condensation reaction between an aniline derivative and ethyl acetoacetate, followed by cyclization.

    Introduction of the Fluorine Atom: Fluorination is achieved using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

    Attachment of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution, where a suitable piperazine derivative reacts with the quinolone intermediate.

    Addition of the Cyanoacetyl Group: The final step involves the acylation of the piperazine nitrogen with cyanoacetic acid or its derivatives under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale manufacturing. This includes the use of continuous flow reactors for better control of reaction conditions, high-yield purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The fluorine atom on the quinoline ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be employed for reduction.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Amino derivatives of the cyano group.

    Substitution: Various substituted quinolones depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in medicinal chemistry research.

Biology

Biologically, this compound is studied for its antibacterial activity. It has shown efficacy against a range of bacterial strains, making it a candidate for developing new antibiotics.

Medicine

In medicine, the compound is explored for its potential use in treating bacterial infections, particularly those caused by antibiotic-resistant strains. Its mechanism of action involves inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.

Industry

Industrially, the compound is used in the development of antibacterial coatings and materials. Its robust antibacterial properties make it suitable for applications in healthcare settings, such as surgical instruments and hospital surfaces.

Comparison with Similar Compounds

Similar Compounds

    Ciprofloxacin: Another quinolone antibiotic with a similar mechanism of action but different substituents on the quinoline core.

    Norfloxacin: Similar to ciprofloxacin but with a different spectrum of activity and pharmacokinetic properties.

    Levofloxacin: A third-generation quinolone with enhanced activity against Gram-positive bacteria.

Uniqueness

7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid is unique due to the presence of the cyanoacetyl group, which imparts distinct chemical properties and potentially enhances its antibacterial activity. This structural feature differentiates it from other quinolones and may contribute to its effectiveness against resistant bacterial strains.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and mechanism of action

Properties

IUPAC Name

7-[4-(2-cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O4/c1-2-22-11-13(19(27)28)18(26)12-9-14(20)16(10-15(12)22)23-5-7-24(8-6-23)17(25)3-4-21/h9-11H,2-3,5-8H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXRQBUGNMUOWRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCN(CC3)C(=O)CC#N)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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